(3,4-Difluorophenyl)propylamine
Overview
Description
(3,4-Difluorophenyl)propylamine is an organic compound with the molecular formula C9H11F2N . It is used in various chemical reactions and has a molecular weight of 171.19 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H11F2N . Unfortunately, the exact structural details are not available in the search results.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, propylamine, a related compound, undergoes several decomposition reactions. These reactions involve the elimination of H2 leading to the formation of allylamine, and the formation of various products such as ethyl cyanide and H2 .
Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.34 and a refractive index of 1.50 . More detailed physical and chemical properties are not available in the search results.
Safety and Hazards
(3,4-Difluorophenyl)propylamine is considered a hazard. It is toxic if swallowed or inhaled, causes skin and eye irritation, may cause respiratory irritation, and is a combustible liquid . It should be stored in a well-ventilated place, kept tightly closed, and kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
3,4-difluoro-N-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFNHBYGSXIRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using D-mandelic acid in the synthesis of (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine D-mandelate?
A1: The provided abstract states that the final step in the synthesis involves reacting (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine with D-mandelic acid to form the desired D-mandelate salt []. This suggests that D-mandelic acid is likely used to:
Q2: What is the role of the CBS catalyst in this synthesis?
A2: The abstract highlights the use of a CBS catalyst, specifically one with the structure shown in Formula VII, for an asymmetric reduction step []. CBS catalysts are known for their ability to facilitate enantioselective borane reductions. In this case, the CBS catalyst enables the production of a specific enantiomer (likely the desired (1R, 2S) configuration) of the compound during the reduction of a precursor molecule (Formula VI) to yield the intermediate compound (Formula V) []. This enantioselectivity is crucial for obtaining the final product with the desired stereochemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.